4,5-Difluoro-2-methoxycinnamic acid

描述

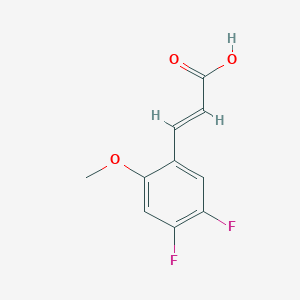

Structure

3D Structure

属性

IUPAC Name |

(E)-3-(4,5-difluoro-2-methoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2O3/c1-15-9-5-8(12)7(11)4-6(9)2-3-10(13)14/h2-5H,1H3,(H,13,14)/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GODWXUATTLOTOJ-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C=CC(=O)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1/C=C/C(=O)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4,5 Difluoro 2 Methoxycinnamic Acid and Its Structural Analogs

Strategic Approaches to Regioselective Fluorination within Aromatic Systems

The precise placement of fluorine atoms on an aromatic ring is a key challenge in the synthesis of complex fluorinated molecules. The development of sophisticated fluorination reagents and methodologies has enabled greater control over this process.

Electrochemical Decarboxylative Trifluoromethylation and Halogenation Protocols

Electrochemical methods offer a green and efficient alternative to traditional chemical oxidants for generating radical species. In the context of cinnamic acid derivatives, electrochemical decarboxylative trifluoromethylation has been explored. This method can be used to generate β-(trifluoromethyl)styrenes from readily available cinnamic acids using reagents like the Langlois reagent (sodium trifluoromethanesulfinate). rsc.orgechemi.com While this introduces a trifluoromethyl group rather than individual fluorine atoms, the underlying principle of electrochemical decarboxylation to form a radical intermediate is a key concept in modern synthetic chemistry. jcu.cz

Decarboxylative halogenation, or halodecarboxylation, is a fundamental method for converting carboxylic acids into organic halides by cleaving the carbon-carbon bond of the carboxylic group. wikipedia.orgresearchgate.netajol.info This process can be applied to aromatic acids to yield the corresponding aryl halides. wikipedia.orgresearchgate.net Although direct electrochemical decarboxylative fluorination of aromatic carboxylic acids is challenging, related electrochemical methods have been developed for the synthesis of fluoromethyl aryl ethers from aryloxyacetic acids, demonstrating the potential of electrosynthesis in C-F bond formation. uwindsor.ca

Application of Modern Fluorinating Reagents in Cinnamic Acid Synthesis

A primary route to fluorinated cinnamic acids involves the use of a pre-fluorinated starting material. For the synthesis of 4,5-Difluoro-2-methoxycinnamic acid, a logical precursor is 4,5-difluoro-2-methoxybenzaldehyde (B136473). uwindsor.ca This aldehyde can then be converted to the target cinnamic acid through established condensation reactions.

The synthesis of such fluorinated benzaldehydes relies on modern fluorinating reagents. These are broadly classified as nucleophilic and electrophilic. nih.govorganic-chemistry.org

Nucleophilic Fluorinating Agents: These reagents, such as potassium fluoride (B91410) (KF) and cesium fluoride (CsF), deliver a fluoride anion.

Electrophilic Fluorinating Agents: Reagents like Selectfluor are used to deliver an electrophilic fluorine source. Silver-catalyzed decarboxylative fluorination of aliphatic carboxylic acids using Selectfluor has been demonstrated, highlighting its utility in C-F bond formation under mild conditions. researchgate.net

The Knoevenagel condensation is a versatile and widely used method for synthesizing cinnamic acids, including fluorinated derivatives. thepharmajournal.com This reaction condenses an aldehyde with an active methylene (B1212753) compound, such as malonic acid, in the presence of a basic catalyst. thepharmajournal.comresearchgate.net For instance, 2-methoxybenzaldehyde (B41997) has been successfully reacted with thiobarbituric acid using piperidine (B6355638) as a base to form the corresponding enone. researchgate.net This demonstrates the applicability of the Knoevenagel condensation to substituted benzaldehydes. A plausible and efficient route to this compound is, therefore, the Knoevenagel condensation of 4,5-difluoro-2-methoxybenzaldehyde with malonic acid. researchgate.net

Another classical method for cinnamic acid synthesis is the Perkin reaction, which involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of an alkali salt of the acid. rsc.orgechemi.comjcu.cz This reaction has been used to synthesize various cinnamic acid derivatives, including p-methoxycinnamic acid from p-anisaldehyde and acetic anhydride.

Functionalization and Derivatization Strategies for the Cinnamic Acid Moiety

Once the core structure of this compound is synthesized, its carboxylic acid group and aromatic ring can be further modified to create a library of structural analogs.

Esterification and Amidation Techniques for Modifying the Carboxyl Group

The carboxyl group of cinnamic acids is readily converted into esters and amides, which are often of interest for their biological activities.

Esterification: Fischer esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol, is a common method for producing cinnamic acid esters. For example, trans-cinnamic acid can be reacted with various alcohols in the presence of a sulfuric acid catalyst. A range of cinnamic acid esters have been synthesized using this method with alcohols like ethanol (B145695), propanol, and butanol. P-methoxycinnamic acid has also been esterified with glycerol (B35011) in a solventless reaction catalyzed by a solid acid catalyst.

Amidation: The formation of amides from cinnamic acids can be achieved using various coupling reagents. A common method involves the use of carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt). This approach has been used to synthesize a variety of cinnamic acid amides by reacting the activated acid with different amines. Cinnamide-based derivatives are of interest as they can serve as a framework for the development of new therapeutic agents.

Exploration of Heck Reaction and Related Palladium-Catalyzed Cross-Coupling Methodologies for Aryl Modification

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds and have been widely applied in pharmaceutical and fine chemical synthesis. The Heck reaction, specifically, involves the coupling of an unsaturated halide with an alkene and is a key method for the synthesis and modification of cinnamic acid derivatives.

The Heck reaction can be used to synthesize cinnamic acids by coupling aryl halides with acrylic acid or its esters. For example, aryl bromides can be reacted with acrylic acid to form the corresponding cinnamic acids. This methodology could be applied to a suitably halogenated 1,2-difluoro-4-methoxybenzene to construct the this compound skeleton.

Furthermore, the Heck reaction can be used to modify the aryl ring of existing cinnamic acid derivatives, provided a halide is present on the ring. The reaction typically uses a palladium catalyst, such as palladium(II) acetate, and a base. The choice of ligands, solvents, and bases can influence the efficiency and selectivity of the reaction.

Innovations in Green Chemistry and Sustainable Synthetic Routes

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign processes. Several green chemistry principles can be applied to the synthesis of this compound and its analogs.

The Knoevenagel condensation, a key step in the synthesis of cinnamic acids, can be performed under greener conditions. researchgate.net Traditionally, this reaction often uses toxic solvents like pyridine (B92270). researchgate.net However, alternatives have been developed, such as using water as a solvent, employing microwave irradiation to accelerate the reaction, or using deep eutectic solvents. For example, the Knoevenagel condensation of aromatic aldehydes and malonic acid has been investigated using triethylamine (B128534) as a surrogate for pyridine in toluene. jcu.cz Proline has also been used as a catalyst in ethanol for a more sustainable Knoevenagel-Doebner condensation. researchgate.net

The use of phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide (TBAB), can facilitate reactions in aqueous media, reducing the need for volatile organic solvents. The Heck reaction has also been adapted to aqueous conditions, sometimes in the presence of a phase-transfer agent, which simplifies catalyst recycling and product isolation.

Electrochemical methods, as mentioned in section 2.1.1, are inherently green as they use electricity as a "traceless" reagent, avoiding the need for chemical oxidants and often proceeding under mild conditions. jcu.cz

Below is an interactive data table summarizing some of the key reactions discussed:

| Reaction Type | Reactants | Product | Key Features |

| Knoevenagel Condensation | Aromatic Aldehyde, Malonic Acid | Cinnamic Acid | Forms the C=C double bond of the cinnamic acid. Can be catalyzed by weak bases like piperidine or proline. Greener alternatives to pyridine solvent are available. researchgate.netresearchgate.net |

| Perkin Reaction | Aromatic Aldehyde, Acid Anhydride | Cinnamic Acid | A classic method for cinnamic acid synthesis using a basic salt of the acid as a catalyst. rsc.orgjcu.cz |

| Fischer Esterification | Cinnamic Acid, Alcohol | Cinnamic Ester | Acid-catalyzed reaction, typically using sulfuric acid. A straightforward method for modifying the carboxyl group. |

| Amidation | Cinnamic Acid, Amine | Cinnamide | Often requires a coupling agent like EDC to activate the carboxylic acid. |

| Heck Reaction | Aryl Halide, Acrylic Acid/Ester | Cinnamic Acid/Ester | Palladium-catalyzed C-C bond formation. Versatile for both synthesis and further modification of the aromatic ring. |

Microwave-Assisted Synthesis for Enhanced Reaction Efficiency

Microwave-assisted organic synthesis has gained significant traction as a method to accelerate chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. The synthesis of cinnamic acid and its derivatives is well-suited to this technology, particularly through Knoevenagel-Doebner condensations.

Research into the microwave-assisted synthesis of various cinnamic acid analogs demonstrates the robustness and efficiency of this approach. For instance, the condensation of differently substituted benzaldehydes with malonic acid can be significantly expedited. In one study, trans-cinnamic acid was synthesized from benzaldehyde (B42025) and malonic acid with a 68% yield using microwave irradiation at 100 °C for one hour. nih.gov This method highlights a substantial reduction in reaction time compared to traditional reflux conditions which can take several hours. nih.gov

Further studies have optimized this process for a range of structurally related phenolic acids. An efficient and reproducible microwave-assisted Knoevenagel-Doebner condensation of various naturally occurring p-hydroxybenzaldehydes with malonic acid has been developed. frontiersin.org This optimized procedure resulted in the corresponding phenolic acids with high conversion rates (86–99%) and excellent isolated yields (85–97%), while also minimizing the decarboxylation side reactions that can plague conventional heating methods. frontiersin.org

Solvent-free conditions, a key principle of green chemistry, have also been successfully implemented in the microwave-assisted synthesis of cinnamic acid derivatives. Using a polyphosphate ester (PPE) as both a reaction mediator and catalyst, aryl aldehydes and malonic acid can be reacted under microwave irradiation to produce derivatives in high yields. researchgate.net For example, p-coumaric acid, 4-methoxycinnamic acid, and 3,4-dimethoxycinnamic acid were synthesized with yields of 80%, 85%, and 92% respectively, without the need for a solvent. researchgate.net These findings underscore the potential of microwave-assisted synthesis as a rapid, efficient, and environmentally conscious alternative for producing this compound and its analogs.

Table 1: Microwave-Assisted Synthesis of Cinnamic Acid Analogs

| Product | Reactants | Catalyst/Base | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| trans-Cinnamic Acid | Benzaldehyde, Malonic Acid | Piperidine, Triethylamine | Toluene, 100 °C, 1 hr, MW | 68% | nih.gov |

| Ferulic Acid | Vanillin, Malonic Acid | Piperidine | DMF, 120 °C, 20 min, MW | 92% | frontiersin.org |

| Sinapic Acid | Syringaldehyde, Malonic Acid | Piperidine | DMF, 120 °C, 20 min, MW | 85% | frontiersin.org |

| 4-Methoxycinnamic Acid | p-Anisaldehyde, Malonic Acid | Polyphosphate Ester (PPE) | Solvent-free, MW | 85% | researchgate.net |

| 3,4-Dimethoxycinnamic Acid | Veratraldehyde, Malonic Acid | Polyphosphate Ester (PPE) | Solvent-free, MW | 92% | researchgate.net |

Biocatalytic Transformations and Enzymatic Modifications in Cinnamic Acid Production

Biocatalysis offers a highly selective and environmentally benign route to chemical synthesis, operating under mild conditions and often providing access to enantiomerically pure compounds. nih.gov The production of cinnamic acids and their derivatives is an area where enzymatic methods have shown significant promise.

A cornerstone enzyme in this field is Phenylalanine Ammonia-Lyase (PAL). PAL catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid, the first committed step in the phenylpropanoid pathway in plants and other organisms. wikipedia.orguniprot.org The utility of PAL extends beyond its natural substrate. Research has shown that PAL from parsley exhibits broad substrate specificity, effectively converting several fluorinated and chlorinated L-phenylalanine analogs into their corresponding substituted cinnamic acids. nih.gov This is particularly relevant for the synthesis of compounds like this compound, as it demonstrates the enzyme's tolerance for halogenated substrates. The enzymatic reaction proceeds with high efficiency, allowing for the production of enantiomerically pure L-arylalanines from the corresponding cinnamic acids in the reverse reaction. nih.gov

Beyond the initial synthesis of the cinnamic acid backbone, enzymes are also employed for subsequent modifications, such as esterification. Lipases are particularly effective for this purpose. For example, the immobilized lipase (B570770) Novozym 435 has been successfully used to catalyze the synthesis of various cinnamic acid esters. nih.gov In one study, the esterification of p-methoxycinnamic acid with 2-ethyl hexanol to produce octyl methoxycinnamate achieved a 90% conversion within 24 hours at 80 °C. nih.gov Similarly, ethyl ferulate was synthesized from ferulic acid (4-hydroxy-3-methoxycinnamic acid) and ethanol with an 87% conversion. nih.gov These enzymatic esterifications are valuable for creating derivatives with altered properties, such as increased lipophilicity, which can be crucial for specific applications. The ability to enzymatically modify structural analogs like p-methoxycinnamic acid and ferulic acid suggests that similar biocatalytic modifications could be applied to this compound.

Table 2: Biocatalytic Synthesis and Modification of Cinnamic Acid Analogs

| Product | Substrate(s) | Enzyme | Reaction Type | Key Findings | Reference |

|---|---|---|---|---|---|

| Fluoro- and Chloro-cinnamic acids | Fluoro- and Chloro-phenylalanines | Phenylalanine Ammonia-Lyase (PAL) from parsley | Deamination | Good substrates, enabling synthesis of halogenated cinnamic acids. | nih.gov |

| Octyl Methoxycinnamate (OMC) | p-Methoxycinnamic acid, 2-Ethyl Hexanol | Novozym 435 (immobilized lipase) | Esterification | 90% conversion at 80 °C within 24 hours. | nih.gov |

| Ethyl Ferulate (EF) | Ferulic acid, Ethanol | Novozym 435 (immobilized lipase) | Esterification | 87% conversion at 75 °C within 48 hours. | nih.gov |

| L-Arylalanines | Substituted Cinnamic Acids, Ammonia | Phenylalanine Ammonia-Lyase (PAL) from parsley | Amination (Reverse Reaction) | Good yields of enantiomerically pure L-amino acids. | nih.gov |

Advanced Spectroscopic Characterization and Analytical Methodologies for 4,5 Difluoro 2 Methoxycinnamic Acid Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like 4,5-Difluoro-2-methoxycinnamic acid. Both ¹H NMR and ¹³C NMR spectroscopy would provide detailed information about the molecular framework.

¹H NMR: The proton NMR spectrum would reveal the number of different types of protons, their electronic environment, and their connectivity through spin-spin coupling. Key expected signals would correspond to the vinyl protons of the acrylic acid moiety, the aromatic protons on the difluoromethoxy-substituted ring, and the protons of the methoxy (B1213986) group. The coupling constants (J-values) between the vinyl protons would be indicative of the stereochemistry (E/Z isomerism) of the double bond.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon atom in the molecule. The chemical shifts of the aromatic carbons would be significantly influenced by the electron-withdrawing fluorine atoms and the electron-donating methoxy group. Furthermore, carbon-fluorine couplings (¹JCF, ²JCF, etc.) would provide additional structural confirmation.

Currently, detailed and assigned ¹H and ¹³C NMR spectral data for this compound are not widely published in peer-reviewed literature. However, analysis would typically be conducted in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃.

Vibrational Spectroscopy: Application of Infrared (IR) and Raman Techniques for Molecular Analysis

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit characteristic absorption bands. These would include a broad O-H stretch from the carboxylic acid group, a sharp C=O stretch of the carbonyl group, C=C stretching vibrations from the aromatic ring and the alkene, and C-F stretching bands. The C-O stretching of the methoxy group would also be present.

Raman Spectroscopy: Raman spectroscopy, being complementary to IR, would also be useful for identifying the key vibrational modes. The aromatic ring vibrations and the C=C double bond stretch are typically strong in the Raman spectrum.

Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis. The exact mass of this compound is 214.04415 g/mol .

High-resolution mass spectrometry (HRMS) would confirm the elemental formula (C₁₀H₈F₂O₃). The fragmentation pattern in the mass spectrum, typically obtained using techniques like electron ionization (EI) or electrospray ionization (ESI), would show characteristic losses of small molecules such as H₂O, CO, and CO₂ from the parent ion, providing further structural evidence. A detailed, published mass spectrum and fragmentation analysis for this specific compound is not currently available.

High-Performance Liquid Chromatography (HPLC) for Purification, Separation, and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for the separation, purification, and quantitative analysis of this compound. A reversed-phase HPLC method would likely be the most suitable approach.

A typical HPLC method would involve the use of a C18 stationary phase. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous component, often with an acid modifier like formic acid or trifluoroacetic acid to ensure good peak shape for the carboxylic acid. Detection could be achieved using a UV detector, set to a wavelength where the compound exhibits strong absorbance, which is expected to be in the UV region due to the conjugated system. While specific application notes for this compound are not available, methods developed for similar cinnamic acid derivatives could be adapted. researchgate.net

Table 1: Hypothetical HPLC Parameters for Analysis of this compound

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Time-dependent gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at ~280-320 nm |

| Injection Volume | 10 µL |

Note: This table represents a typical starting point for method development and is not based on published experimental data for this specific compound.

High-Pressure Spectroscopic Investigations for Understanding Molecular Conformation and Intermolecular Interactions

High-pressure spectroscopic techniques, such as high-pressure NMR, IR, or Raman spectroscopy, can be employed to study changes in molecular conformation and intermolecular interactions under compression. These studies can provide insights into the stability of different conformers, the nature of hydrogen bonding, and phase transitions.

For this compound, high-pressure studies could reveal how the steric and electronic effects of the fluorine and methoxy substituents influence the planarity of the molecule and the packing in the solid state. To date, there are no known high-pressure spectroscopic investigations published specifically for this compound.

Computational and Theoretical Investigations of this compound: A Theoretical Frontier

A deep dive into the computational analysis of this compound reveals a landscape ripe for exploration. While comprehensive experimental and theoretical studies dedicated specifically to this molecule are not extensively available in current scientific literature, the principles of computational chemistry provide a robust framework for predicting its properties and behavior. This article outlines the key computational methods that are instrumental in characterizing such novel compounds.

Computational chemistry serves as a powerful tool in modern chemical research, enabling scientists to predict and understand the behavior of molecules at an atomic level. For a compound like this compound, these theoretical approaches can provide critical insights into its electronic structure, stability, reactivity, and potential interactions with biological systems, guiding future experimental work.

Structure Activity Relationship Sar Studies for 4,5 Difluoro 2 Methoxycinnamic Acid Derivatives

Impact of Fluoro-Substitution Pattern on Biological Activity Profiles

The position and nature of substituents on the cinnamic acid scaffold play a critical role in determining biological activity. nih.gov Halogen substitution, particularly with fluorine, has been a key strategy in medicinal chemistry to modulate a molecule's properties. The introduction of fluorine can enhance metabolic stability, tune electronic properties, and influence binding affinity. researchgate.net

The substitution pattern of fluorine on the phenyl ring significantly affects both the potency and selectivity of cinnamic acid derivatives. Studies on related halogenated cinnamic acids have shown that the position of the substituent is crucial. For instance, in a series of cholinesterase inhibitors, compounds with a para-substituted fluorine or chlorine atom on the phenyl ring displayed potent activity against acetylcholinesterase (AChE) but weak activity against butyrylcholinesterase (BChE). nih.gov Conversely, ortho-substituted analogs demonstrated the opposite selectivity profile. nih.gov This highlights that the specific placement of the fluoro groups, such as the 4,5-difluoro pattern, is a key determinant of the molecule's interaction with biological targets.

In the context of anti-tuberculosis research, a derivative with a 4-fluoro phenyl ring was the most active among a series of fluorinated compounds, indicating that fluoro-substitution is favorable for this specific activity. nih.govresearchgate.net However, the nature and position of the fluorine substituent are important, as other fluorinated compounds showed significantly less activity. nih.gov These findings underscore that the biological activity of compounds like 4,5-difluoro-2-methoxycinnamic acid is highly dependent on the precise arrangement of the fluorine atoms on the aromatic ring.

Table 1: Impact of Halogen Substitution Position on Cholinesterase Inhibition

| Compound Type | Substitution Position | AChE Inhibition | BChE Inhibition | Selectivity |

|---|---|---|---|---|

| Fluoro/Chloro-cinnamic acid derivative | para | Potent | Poor | AChE selective |

| Fluoro/Chloro-cinnamic acid derivative | ortho | Poor | Potent | BChE selective |

Data sourced from studies on halogen-substituted cinnamic acid derivatives with tertiary amine side chains. nih.govdntb.gov.ua

Role of the Methoxy (B1213986) Group in Modulating Bioactivity and Selectivity

The methoxy (-OCH₃) group is a critical functional group that modulates the bioactivity of cinnamic acid derivatives. nih.gov Its presence, number, and position on the aromatic ring define the potency and range of action. nih.gov The methoxy group, particularly when in the para position relative to the side chain, has been linked to strong antidiabetic, hepatoprotective, and neuroprotective properties. nih.govresearchgate.net

In a study evaluating the effects of cinnamic acid derivatives on insulin (B600854) secretion, the presence of a para-methoxy group was identified as a crucial substituent for effective activity. mdpi.com Similarly, for α-glucosidase inhibition, another key target in diabetes management, the methoxy group at the para position was found to be necessary for enhanced inhibitory activity, proving to be almost five times more active than the corresponding hydroxy derivative. mdpi.com

While the this compound features a methoxy group at the ortho position, the general principles of its electronic and steric influence remain relevant. The methoxy group can affect the molecule's ability to penetrate biological membranes and bind to the active sites of enzymes. nih.gov For instance, studies on the transport of benzoic and cinnamic acid derivatives showed that meta-substituted methoxy derivatives had a higher inhibitory effect on fluorescein (B123965) penetration than their meta-hydroxy counterparts, suggesting the methoxy group can decrease affinity for certain transporters. mdpi.com This indicates that the 2-methoxy group in this compound likely plays a significant role in defining its specific biological interactions and selectivity profile.

Influence of Cinnamic Acid Moiety Modifications (e.g., Ester, Amide Linkages) on Bioactivity

The carboxylic acid group of the cinnamic acid skeleton is a primary site for chemical modification, often converted into esters or amides to alter the compound's physicochemical and biological properties. nih.govresearchgate.net These modifications can impact solubility, membrane permeability, and interaction with biological targets, leading to significant changes in bioactivity. nih.gov

The conversion of the carboxylic acid to an ester or amide can be achieved through various synthetic methods, including Fischer esterification or reactions involving acid chlorides. nih.govbeilstein-journals.org Structure-activity relationship studies comparing cinnamic acid amides and esters have revealed differential effects on various biological targets. In one study, a series of amide and ester derivatives were evaluated for antioxidant and enzyme inhibitory activities. The results showed that while the amide derivatives exhibited more potent free radical scavenging activity, the corresponding ester derivatives displayed stronger inhibitory activity against monoamine oxidase B (MAO-B) and butyrylcholinesterase (BChE). jst.go.jpresearchgate.net

This divergence in activity suggests that the nature of the linkage at the carboxylic acid position is a key determinant of the pharmacological profile. For example, among derivatives of p-coumaric acid, esters were more potent MAO-B inhibitors than amides. jst.go.jp The choice between an ester and an amide linkage in derivatives of this compound would therefore be a critical design element for targeting specific enzymes or pathways.

Table 2: Comparative Bioactivity of Cinnamic Acid Amides vs. Esters

| Activity Assessed | Amide Derivatives | Ester Derivatives |

|---|---|---|

| DPPH Free Radical Scavenging | More Potent | Less Potent |

| MAO-B Inhibition | Less Potent | More Potent |

| BChE Inhibition | Less Potent | More Potent |

Data synthesized from comparative studies on cinnamic acid derivatives. jst.go.jpresearchgate.net

Bioisosteric Replacements and Their Effects on Pharmacological Properties

Bioisosteric replacement is a fundamental strategy in drug design where an atom or a functional group is exchanged for another with similar physical or chemical properties to enhance a molecule's pharmacological profile. drughunter.comcambridgemedchemconsulting.com This approach can improve potency, selectivity, metabolic stability, and reduce toxicity. drughunter.com For cinnamic acid derivatives, bioisosteric replacements can be applied to the phenyl ring, the alkene linker, or the carboxylic acid group.

A common non-classical bioisosteric replacement for a carboxylic acid is the tetrazole ring. youtube.com Like a carboxylic acid, a tetrazole is acidic and exists predominantly as an anion at physiological pH, allowing it to mimic the electrostatic interactions of the carboxylate group with a receptor. youtube.com Replacing the carboxylic acid of this compound with a tetrazole could potentially improve metabolic stability and oral bioavailability while maintaining the necessary interactions with the biological target.

Other isosteres for cinnamic acids have also been explored. A study described a series of cinnamic acid isosteres, including 3-phenylpropionic acids (by reducing the double bond) and phenoxyacetic acids, as potent antagonists for the αvβ3 integrin receptor. nih.gov In another example of successful bioisosteric modification, replacing a metabolically labile anilide moiety in a drug candidate with an oxymethylene linker (an ether) led to a safer compound with reduced toxic metabolite formation and a more favorable toxicological profile. nih.gov These examples demonstrate that applying bioisosteric principles to the this compound scaffold could yield novel analogs with superior pharmacological properties.

Elucidation of Ligand-Receptor Interactions and Molecular Recognition Determinants

Understanding how a ligand binds to its receptor at the molecular level is crucial for rational drug design. This is often achieved through a combination of site-directed mutagenesis, computational modeling, and molecular docking studies. nih.gov These techniques help to identify the key amino acid residues and the types of interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic forces—that govern binding affinity and selectivity.

For related cinnamic acid derivatives, molecular docking studies have provided insights into their binding modes. For example, an in-silico study of ferulic acid (4-hydroxy-3-methoxycinnamic acid) binding to cancer-related receptors revealed that its interactions were dominated by multiple hydrophobic interactions and several key polar hydrogen bonds. researchgate.net

Applications in Advanced Materials Science

Utilization of Cinnamic Acid Derivatives as Ligands in Nanomaterials Synthesis (e.g., Quantum Dots)

Cinnamic acid derivatives have demonstrated considerable utility as surface ligands in the synthesis and post-synthesis modification of nanomaterials, particularly semiconductor nanocrystals known as quantum dots (QDs). osti.gov The ligands play a crucial role in controlling the nucleation and growth of QDs, ensuring their stability, and preventing aggregation. researchgate.net While long-chain aliphatic ligands are often used during synthesis, they are typically insulating, which can hinder charge transfer in devices. researchgate.net Cinnamic acid derivatives offer a compelling alternative for ligand exchange, a process where the original ligands are replaced to enhance the electronic properties of the QD films. osti.gov

The electronic properties of cinnamic acid derivatives can be systematically tuned by altering the functional groups on the phenyl ring. researchgate.net For instance, the introduction of electron-withdrawing or electron-donating groups can modify the energy levels of the ligand, which in turn affects the electronic coupling with the quantum dot. osti.gov Research on lead sulfide (B99878) (PbS) QDs has shown that ligand exchange with various functionalized cinnamic acids can alter the band edge energies of the QD films. researchgate.net This tunability is critical for optimizing the performance of optoelectronic devices such as solar cells and photodetectors. researchgate.net

| Ligand Type | Effect on Nanomaterial Properties | Reference |

| Cinnamic Acid | Displaces oleate (B1233923) ligands on PbS QDs, modifying absorbance spectra. researchgate.net | researchgate.net |

| Fluorinated Cinnamic Acids | Alters band edge energies of PbS QD films. researchgate.net | researchgate.net |

| Functionalized Cinnamate Ligands | The electron-donating or withdrawing nature of substituents tunes the electronic properties of QDs. osti.gov | osti.gov |

| Thiol-containing Ligands | Used for aqueous synthesis of QDs, providing biocompatible capping. mdpi.com | mdpi.com |

Potential for Integration in Functional Materials and Chemical Sensors

The inherent properties of cinnamic acid derivatives make them promising candidates for the development of functional materials and chemical sensors. sinoshiny.commdpi.com Their chemical versatility allows for modifications to tailor them for specific applications. sinoshiny.com For instance, by adding different functional groups, these derivatives can be made more suitable for detecting particular analytes or for use in specific environments. sinoshiny.com

In the realm of chemical sensors, cinnamic acid derivatives offer several advantages, including high sensitivity and selectivity. sinoshiny.com They can be designed to detect very low concentrations of substances, which is crucial for applications in medical diagnostics and environmental monitoring. sinoshiny.com The ability to form various chemical interactions, such as hydrogen bonding and pi-pi stacking, enables them to bind to specific analytes, including metal ions. sinoshiny.com This selectivity allows for the development of sensors that can detect a single substance in a complex mixture. sinoshiny.com

Furthermore, cinnamic acid derivatives can be used in the fabrication of biosensors. sinoshiny.com They can serve as a stable matrix for immobilizing biological molecules like enzymes and antibodies, helping to preserve their activity. sinoshiny.com Additionally, they can play a role in signal transduction, translating a biological recognition event, such as an antibody binding to an antigen, into a measurable optical or electrical signal. sinoshiny.com The relatively low cost of producing some cinnamic acid derivatives also makes them an attractive option for large-scale sensor manufacturing. sinoshiny.com

| Feature | Implication for Functional Materials and Sensors | Reference |

| Chemical Versatility | Can be chemically modified to suit different sensor applications and target analytes. sinoshiny.com | sinoshiny.com |

| High Sensitivity | Capable of detecting very low concentrations of substances. sinoshiny.com | sinoshiny.com |

| Selectivity | Can be designed to interact specifically with certain analytes. sinoshiny.com | sinoshiny.com |

| Biocompatibility | Can be used as immobilization matrices for biomolecules in biosensors. sinoshiny.com | sinoshiny.com |

| Cost-Effectiveness | Relatively inexpensive to produce, making them suitable for large-scale manufacturing. sinoshiny.com | sinoshiny.com |

Concluding Perspectives and Future Research Directions

Integration of Multi-Omics Approaches in Biological Activity Elucidation

Future investigations into the biological effects of 4,5-Difluoro-2-methoxycinnamic acid would benefit immensely from the integration of multi-omics technologies. nih.gov Approaches such as genomics, transcriptomics, proteomics, and metabolomics can provide a holistic view of the molecular changes induced by the compound within a biological system. nih.govresearchgate.net For instance, treating specific cell lines (e.g., cancer cells or neurons) with the compound and subsequently analyzing the global changes in gene expression (transcriptomics), protein levels (proteomics), and metabolic profiles (metabolomics) can help identify the pathways and biological processes it modulates. mdpi.com

This comprehensive data can reveal novel mechanisms of action that would be missed by traditional targeted assays. researchgate.net By correlating the multi-omics data, researchers can construct detailed molecular interaction networks, pinpointing key protein targets or metabolic shifts responsible for the compound's observed bioactivity, be it anticancer, anti-inflammatory, or neuroprotective effects. nih.govmdpi.com Such an approach moves beyond a one-target, one-drug paradigm to a systems-level understanding, which is crucial for developing more effective and safer therapeutic agents. nih.gov

Rational Design and Synthesis of Novel this compound Analogs

Building upon the core structure of this compound, the rational design and synthesis of novel analogs present a promising research frontier. biointerfaceresearch.com Structure-activity relationship (SAR) studies are central to this effort, systematically modifying the parent molecule to enhance desired properties and reduce potential off-target effects. researchgate.net Modifications could include:

Altering the substitution pattern of the fluorine and methoxy (B1213986) groups on the phenyl ring.

Replacing the carboxylic acid moiety with other functional groups like esters or amides to improve pharmacokinetic properties. nih.gov

Introducing additional substituents to the phenyl ring or the acrylic acid side chain.

The design of these new analogs can be guided by computational modeling to predict their binding affinity to specific biological targets. biointerfaceresearch.com This approach allows for the creation of a focused library of compounds with a higher probability of success, streamlining the discovery of lead candidates for various therapeutic applications. nih.gov

Application of Advanced Spectroscopic and Analytical Techniques for Complex Biological and Chemical Systems

Understanding the behavior of this compound in complex environments is critical. Advanced spectroscopic and analytical techniques are indispensable for characterizing the compound itself and its interactions with biological macromolecules. Techniques such as high-resolution mass spectrometry can be used to study its metabolism and identify metabolites in biological fluids. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy can elucidate the three-dimensional structure of the compound and its complexes with proteins or nucleic acids, providing insights into binding modes.

Furthermore, techniques like surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can quantify the binding kinetics and thermodynamics of the interaction between the compound and its molecular targets. This detailed information is invaluable for understanding the molecular basis of its activity and for the rational design of more potent and selective analogs.

Leveraging Computational-Experimental Synergy in Targeted Drug Discovery and Materials Design

The synergy between computational and experimental approaches is a powerful paradigm in modern chemical research. nih.gov In the context of this compound, computational tools like quantitative structure-activity relationship (QSAR) modeling and molecular docking can predict the biological activity and target interactions of the compound and its designed analogs. nih.gov These in silico predictions can prioritize which compounds to synthesize and test experimentally, saving significant time and resources. frontiersin.org

Experimental results, in turn, provide crucial data to refine and validate the computational models, creating a feedback loop that enhances the predictive power of the in silico methods. mdpi.com This integrated approach is not limited to drug discovery; it can also be applied to materials science, for example, in designing novel polymers or functional materials where the cinnamic acid derivative acts as a key building block or functional additive, such as a UV absorber. chemicalbook.com

Emerging Therapeutic and Industrial Potential of Fluorinated Cinnamic Acid Derivatives

Cinnamic acid and its derivatives are known to possess a wide range of biological activities, including antioxidant, antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties. nih.govmdpi.com The introduction of fluorine atoms often enhances metabolic stability and binding affinity, suggesting that fluorinated cinnamic acids like the title compound could exhibit potent therapeutic effects. researchgate.net Future research should focus on screening this compound and its novel analogs against a variety of disease models.

Potential therapeutic areas include:

Oncology: Investigating its antiproliferative and pro-apoptotic effects on various cancer cell lines. nih.govbiointerfaceresearch.com

Neurodegenerative Diseases: Assessing its neuroprotective potential against oxidative stress and protein aggregation-related neurotoxicity. nih.govmdpi.com

Infectious Diseases: Evaluating its antimicrobial activity against a panel of pathogenic bacteria and fungi. mdpi.com

Metabolic Disorders: Exploring its role in modulating pathways related to diabetes and hyperlipidemia. mdpi.comnih.gov

Industrially, the structural features of cinnamic acid derivatives make them useful as UV filters in cosmetics or as precursors in the synthesis of other valuable chemicals. chemicalbook.com The unique properties conferred by the difluoro- and methoxy-substituents could lead to the development of new functional materials with enhanced performance characteristics.

常见问题

Q. What are the common synthetic routes for preparing 4,5-Difluoro-2-methoxycinnamic acid, and how can purity be optimized?

The synthesis typically involves fluorination and methoxylation steps on a cinnamic acid backbone. A plausible route includes:

- Pechmann condensation : Reacting fluorinated resorcinol derivatives with malonic acid under acidic conditions, followed by methoxylation using methylating agents like dimethyl sulfate.

- Cross-coupling reactions : Suzuki-Miyaura coupling to introduce fluorine substituents at the 4,5-positions, followed by ester hydrolysis.

To optimize purity, use column chromatography (silica gel, gradient elution) and recrystallization in ethanol/water mixtures. Monitor intermediates via TLC and confirm final purity using HPLC (>98%) with UV detection at 254 nm .

Q. Which analytical techniques are most effective for characterizing this compound?

Key methods include:

- NMR spectroscopy : H and F NMR to confirm substitution patterns and fluorine integration.

- Mass spectrometry (HRMS) : ESI-MS in negative ion mode for accurate molecular weight determination.

- Thermal analysis : Differential scanning calorimetry (DSC) to determine melting point consistency (e.g., literature vs. experimental values).

- Vibrational spectroscopy : FT-IR to identify carboxylic acid (C=O stretch ~1700 cm) and methoxy groups (~2850 cm). Cross-reference with databases like NIST Chemistry WebBook for validation .

Q. How should this compound be stored to ensure stability?

- Store in amber vials at –20°C under inert gas (argon) to prevent oxidation.

- Avoid prolonged exposure to light or moisture, as methoxy and fluorine groups may hydrolyze under acidic/alkaline conditions.

- Regularly monitor degradation via UV-Vis spectroscopy (absorbance shifts >5% indicate instability). Refer to safety protocols for handling air-sensitive compounds .

Q. What preliminary assays are recommended to evaluate its pharmacological potential?

- In vitro cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at concentrations 1–100 µM.

- Antioxidant activity : DPPH radical scavenging assay, comparing IC values to ascorbic acid controls.

- Enzyme inhibition : Screen against cyclooxygenase-2 (COX-2) or tyrosine kinases using fluorogenic substrates. Cinnamic acid derivatives often exhibit anti-inflammatory activity .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

- Use hybrid functionals like B3LYP (combining exact exchange and gradient corrections) to calculate HOMO-LUMO gaps, dipole moments, and electrostatic potential surfaces .

- Basis sets (e.g., 6-311+G(d,p)) improve accuracy for fluorine atoms. Validate results against experimental UV-Vis spectra (TD-DFT for excited states).

- Include solvent effects (PCM model for ethanol/water) to simulate physiological conditions .

Q. What factors influence its stability in aqueous vs. organic solvents?

- pH-dependent degradation : Protonation of the carboxylic acid group at pH < 3 accelerates hydrolysis.

- Solvent polarity : Polar aprotic solvents (DMSO, DMF) enhance stability compared to water.

- Temperature : Arrhenius plots (k vs. 1/T) derived from accelerated stability studies (40–60°C) predict shelf life. Use LC-MS to identify degradation byproducts like demethoxy or defluorinated analogs .

Q. How can conflicting spectral data (e.g., melting point variations) be resolved?

- Controlled recrystallization : Compare DSC thermograms of samples crystallized in different solvents (e.g., acetone vs. ethyl acetate).

- Polymorphism screening : Use powder XRD to detect crystalline forms.

- Impurity profiling : Quantify trace fluorinated byproducts via GC-MS with electron capture detection (ECD) .

Q. What strategies enhance bioactivity through structural modifications?

- Substituent tuning : Replace fluorine with chlorine for increased lipophilicity (logP analysis via shake-flask method).

- Prodrug design : Synthesize methyl esters to improve membrane permeability, followed by esterase-triggered activation.

- SAR studies : Correlate substituent electronegativity (Hammett σ constants) with COX-2 inhibition potency. Analogous bromo-fluoro derivatives show enhanced binding to hydrophobic enzyme pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。